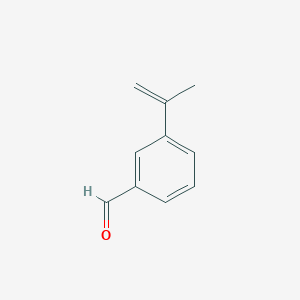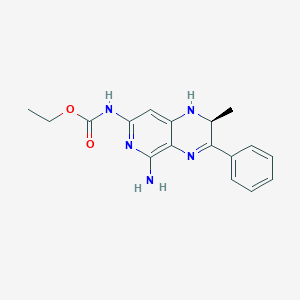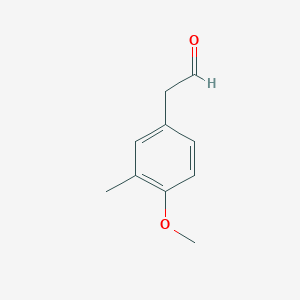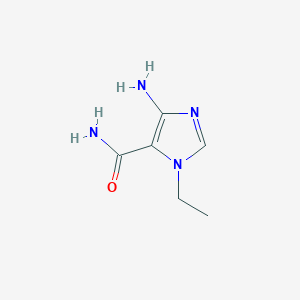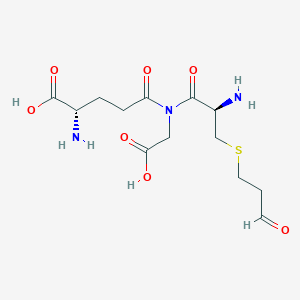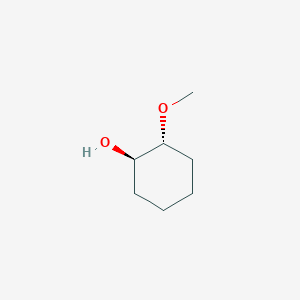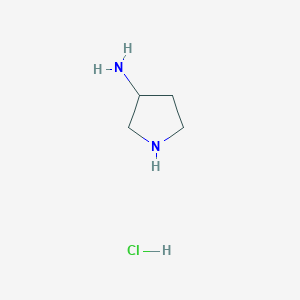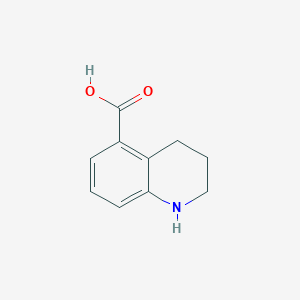
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its derivatives has been explored through various synthetic approaches. Traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions have been utilized alongside recent approaches including enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse tetrahydroisoquinoline derivatives, showcasing the flexibility and adaptability of synthetic strategies to generate these compounds (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular and crystal structures of related tetrahydroquinoline derivatives have been elucidated through X-ray structural analysis. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized and their structure confirmed, providing insights into the 3-dimensional arrangement of atoms within these molecules and their potential for further functionalization (Rudenko et al., 2013).
Chemical Reactions and Properties
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid derivatives undergo various chemical reactions, enabling the synthesis of novel compounds. For instance, the use of Rongalite in a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the synthesis of novel derivatives, highlighting the chemical versatility of these compounds (Kotha & Banerjee, 2007).
科学的研究の応用
Stereo selective Synthesis
It is used in the study of quinoline-4-carboxylic acid reduction and stereoselective synthesis (Zhuravleva et al., 2009).
Heterocyclic Systems Synthesis
Derivatives of this compound can be used in the synthesis of new types of heterocyclic systems (Szakonyi et al., 2002).
Pharmacological Application
It acts as a potent NMDA antagonist with a glycine-site pharmacophore, which has implications in medical research (Leeson et al., 1992).
Tricyclic Structures Synthesis
The diastereoselective synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic esters is used for synthesizing tricyclic structures with high diastereoselectivity (Bunce et al., 2001).
Therapeutic Effects on Arthritis
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid derivatives show therapeutic effects on adjuvant arthritis and suppress bone destruction (Kohno et al., 1997).
Biologically Active Scaffold
The compound is attractive for synthetic and pharmacological use, serving as a scaffold for natural products and pharmaceutical agents (Kouznetsov et al., 2004).
Conformationally Constrained Analogues Synthesis
It is used in the synthesis of α-aminophosphonic acids incorporated into tetrahydroquinoline and tetrahydroisoquinoline heterocycles (Ordóñez et al., 2016).
Diverse Structural Library Creation
The Ugi four-component reaction with 1,2,3,4-tetrahydroisoquinolines allows access to a library of structurally diverse tetrahydroisoquinolines (Yan et al., 2016).
Peptide-Based Drug Synthesis
The compound is a core structural element in several peptide-based drugs and is part of various biologically active compounds (Kotha et al., 2014).
将来の方向性
The future directions for “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” could involve further exploration of its diverse biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552783 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
CAS RN |
114527-54-7 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

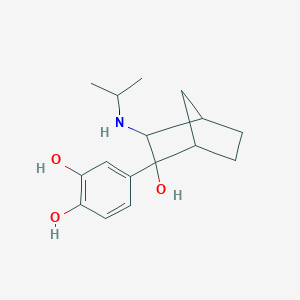
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
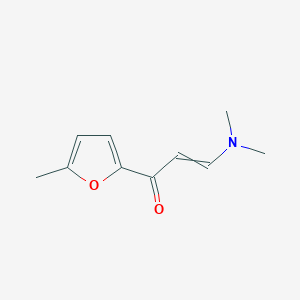
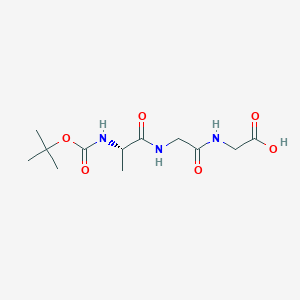
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
